![molecular formula C29H36N2O3 B12519345 (E)-1-(4-{[10-(4-Methoxyphenoxy)decyl]oxy}phenyl)-2-phenyldiazene CAS No. 820248-54-2](/img/structure/B12519345.png)
(E)-1-(4-{[10-(4-Methoxyphenoxy)decyl]oxy}phenyl)-2-phenyldiazene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-1-(4-{[10-(4-Methoxyphenoxy)decyl]oxy}phenyl)-2-phenyldiazene is a complex organic compound characterized by its unique structure, which includes a diazene group (N=N) and a long alkyl chain with a methoxyphenoxy group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-(4-{[10-(4-Methoxyphenoxy)decyl]oxy}phenyl)-2-phenyldiazene typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the following steps:
Synthesis of 4-methoxyphenol: This can be achieved through the methylation of hydroquinone using dimethyl sulfate in the presence of a base.
Preparation of 10-(4-methoxyphenoxy)decyl bromide: This involves the reaction of 4-methoxyphenol with 1,10-dibromodecane in the presence of a base such as potassium carbonate.
Formation of the final compound: The final step involves the reaction of 10-(4-methoxyphenoxy)decyl bromide with 4-aminobiphenyl under basic conditions to form the desired diazene compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
化学反应分析
Types of Reactions
(E)-1-(4-{[10-(4-Methoxyphenoxy)decyl]oxy}phenyl)-2-phenyldiazene can undergo various chemical reactions, including:
Oxidation: The diazene group can be oxidized to form azoxy compounds.
Reduction: Reduction of the diazene group can yield hydrazine derivatives.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Electrophilic substitution reactions typically require catalysts such as aluminum chloride or iron(III) chloride.
Major Products Formed
Oxidation: Azoxy compounds.
Reduction: Hydrazine derivatives.
Substitution: Various substituted aromatic compounds depending on the electrophile used.
科学研究应用
(E)-1-(4-{[10-(4-Methoxyphenoxy)decyl]oxy}phenyl)-2-phenyldiazene has several applications in scientific research:
Materials Science: Used in the development of advanced materials with specific optical and electronic properties.
Pharmaceuticals: Potential use as a precursor in the synthesis of bioactive compounds.
Chemical Research: Employed as a reagent in the study of reaction mechanisms and the development of new synthetic methodologies.
作用机制
The mechanism of action of (E)-1-(4-{[10-(4-Methoxyphenoxy)decyl]oxy}phenyl)-2-phenyldiazene involves its interaction with molecular targets through its diazene group. The diazene group can participate in various chemical reactions, including electron transfer and radical formation, which can influence biological pathways and chemical processes.
相似化合物的比较
Similar Compounds
Azobenzene: Similar in structure but lacks the long alkyl chain and methoxyphenoxy group.
Hydrazobenzene: A reduced form of azobenzene with a hydrazine group instead of a diazene group.
4-Methoxyphenylazobenzene: Similar structure but with a different substitution pattern on the aromatic rings.
Uniqueness
(E)-1-(4-{[10-(4-Methoxyphenoxy)decyl]oxy}phenyl)-2-phenyldiazene is unique due to its long alkyl chain and methoxyphenoxy group, which impart distinct physical and chemical properties. These features make it suitable for specific applications in materials science and pharmaceuticals that other similar compounds may not be able to fulfill.
属性
CAS 编号 |
820248-54-2 |
|---|---|
分子式 |
C29H36N2O3 |
分子量 |
460.6 g/mol |
IUPAC 名称 |
[4-[10-(4-methoxyphenoxy)decoxy]phenyl]-phenyldiazene |
InChI |
InChI=1S/C29H36N2O3/c1-32-27-19-21-29(22-20-27)34-24-12-7-5-3-2-4-6-11-23-33-28-17-15-26(16-18-28)31-30-25-13-9-8-10-14-25/h8-10,13-22H,2-7,11-12,23-24H2,1H3 |
InChI 键 |
GSZDOZDFIMXYIS-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC=C(C=C1)OCCCCCCCCCCOC2=CC=C(C=C2)N=NC3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[(4-iodophenyl)methylidene]-4-methylbenzenesulfonamide](/img/structure/B12519271.png)
![1-[2-(4-Methoxy-9H-xanthen-9-YL)ethyl]pyrrolidine-2,5-dione](/img/structure/B12519283.png)
![Bis[4-(benzyloxy)phenyl]borinic acid](/img/structure/B12519284.png)
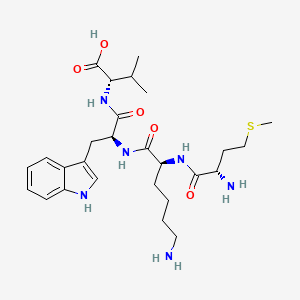
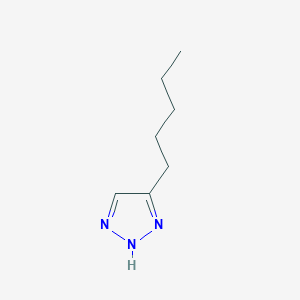
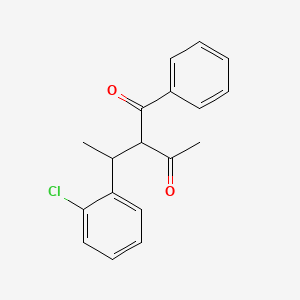
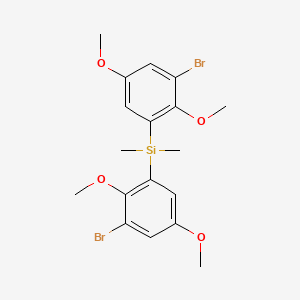
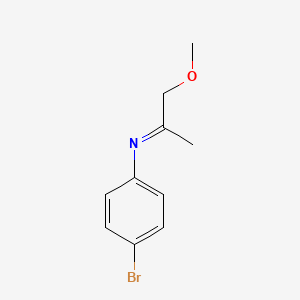
![Bis[2-(2-butoxyethoxy)ethyl] heptanedioate](/img/structure/B12519332.png)
![10-(Hex-1-EN-1-YL)-3,3-dimethyl-2,4-dioxaspiro[5.5]undec-9-EN-8-one](/img/structure/B12519340.png)
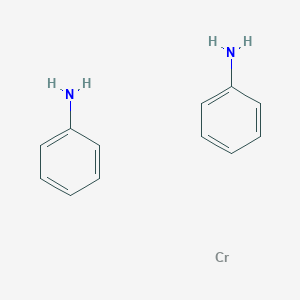
![Gal[246Ac,3All]-beta-SPh](/img/structure/B12519359.png)
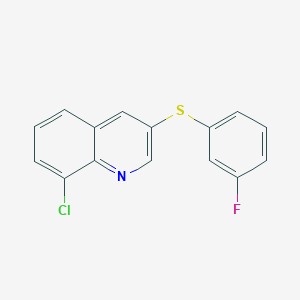
![tert-Butyl [3-(pyridin-4-yl)propoxy]acetate](/img/structure/B12519362.png)
